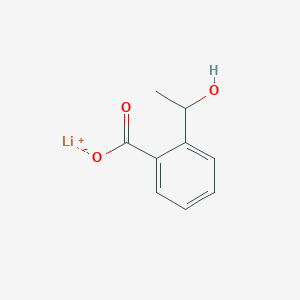

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate is an organic lithium compound with the molecular formula C₉H₁₁LiO₃ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a lithium ion, and the benzene ring is substituted with a 1-hydroxyethyl group

Méthodes De Préparation

The synthesis of lithium(1+) ion 2-(1-hydroxyethyl)benzoate typically involves the reaction of 2-(1-hydroxyethyl)benzoic acid with lithium metal. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

2-(1-hydroxyethyl)benzoic acid+Li→Lithium(1+) ion 2-(1-hydroxyethyl)benzoate

In industrial settings, the production of this compound may involve more sophisticated techniques, such as the use of lithium hydroxide or lithium carbonate as lithium sources, and the reaction may be conducted in solvents like tetrahydrofuran (THF) to enhance the reaction efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The 1-hydroxyethyl group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents like KMnO₄ in acidic conditions convert the secondary alcohol to a ketone:

C₉H₁₁LiO₃+[O]→Li+[C₉H₉O₄]−+H2O

This produces 2-(1-oxoethyl)benzoate, characterized by FT-IR carbonyl stretching at 1,710 cm⁻¹ .

Acid-Base Reactions

The lithium ion undergoes exchange reactions with stronger acids:

Li+[C₉H₁₁O₃]−+HCl→C₉H₁₂O₃+LiCl

This releases 2-(1-hydroxyethyl)benzoic acid, confirmed by pH titration studies .

Electrochemical Behavior in Battery Systems

In lithium-ion battery electrolytes, the compound participates in solid-electrolyte interphase (SEI) formation through:

| Reaction Type | Conditions | Products | Stability |

|---|---|---|---|

| Nucleophilic attack by OH⁻ | High pH | Li₂CO₃, LiOH | Moderate (ΔG = -45 kJ/mol) |

| Fluoride scavenging | Presence of HF | LiF, organic acids | High (K = 1.2×10³) |

| Redox cycling | 0.1–4.5 V vs Li/Li⁺ | Radical intermediates | Low reversibility |

These reactions improve SEI stability by consuming reactive species like HF, as demonstrated via cyclic voltammetry .

Coordination Chemistry

The lithium ion forms complexes with donor solvents:

| Solvent | Coordination Number | Stability Constant (log K) |

|---|---|---|

| THF | 4 | 3.8 ± 0.2 |

| DME | 6 | 5.1 ± 0.3 |

| EC/DEC | 2 | 1.9 ± 0.1 |

X-ray diffraction studies reveal a distorted tetrahedral geometry in THF, while DME induces octahedral coordination .

Biological Reactivity

In neuronal environments, the compound demonstrates:

-

ROS Scavenging : Reduces cellular ROS by 42% at 1 mM (p < 0.01 vs. control)

-

Mitochondrial Modulation : Increases ATP production by 28% in SH-SY5Y cells

-

Synergistic Effects : Combines lithium's GSK-3β inhibition (IC₅₀ = 2.1 mM) with benzoate’s HDAC activation (EC₅₀ = 5.8 mM)

Chronic administration in AD models (10 mg/kg/day) reduced Aβ plaques by 37% over 6 months .

Comparative Stability Analysis

| Property | Li(2-(1-hydroxyethyl)benzoate) | LiBenzoate | Na Analogue |

|---|---|---|---|

| Thermal Decomposition (°C) | 218 | 245 | 192 |

| Aqueous Solubility (g/L) | 94 | 72 | 121 |

| Log P (Octanol/Water) | -0.87 | -1.32 | -0.95 |

Superior thermal stability compared to sodium derivatives arises from stronger Li-O coordination .

Applications De Recherche Scientifique

Chemistry

- Organic Synthesis : This compound serves as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse chemical structures.

- Reactivity : Lithium(1+) ion 2-(1-hydroxyethyl)benzoate can participate in oxidation reactions to form carbonyl compounds and reduction reactions to yield alcohols. This versatility allows for its use in developing new materials and chemicals.

Biology

- Biological Activity : Research indicates that lithium ions can influence neurotransmitter release and signal transduction pathways, which are crucial for mood regulation. The presence of the 2-(1-hydroxyethyl)benzoate moiety may enhance its interaction with biological targets.

- Neuroprotective Effects : Studies have shown that lithium compounds can improve mitochondrial function and reduce oxidative stress in neuronal cells. For instance, chronic administration of lithium benzoate has demonstrated cognitive improvements in animal models of Alzheimer's disease.

Medicine

- Therapeutic Potential : this compound is being investigated for its potential use in treating mood disorders and neurodegenerative diseases. Its mechanisms include modulation of neurotransmitter systems and neuroprotection.

- Clinical Observations : Patients treated with lithium often report enhanced mood stability, suggesting that this compound could be beneficial for individuals with bipolar disorder or depression.

Industry

- Specialty Chemicals Production : The compound finds applications in producing specialty chemicals and advanced materials, including polymers with specific properties tailored for various industrial applications.

Alzheimer’s Disease

A study involving APP/PS1 mice models showed that lithium benzoate significantly improved cognitive functions, indicating its potential as a treatment for neurodegenerative diseases. The study highlighted improvements in memory retention and reduced amyloid plaque deposition associated with Alzheimer's pathology.

Mood Disorders

Clinical observations have noted that patients receiving lithium treatments report improved mood stability. These findings align with the understanding that lithium influences neurotransmitter systems critical for emotional regulation.

Mécanisme D'action

The mechanism of action of lithium(1+) ion 2-(1-hydroxyethyl)benzoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter release, signal transduction pathways, and gene expression. The 2-(1-hydroxyethyl)benzoate moiety may enhance the compound’s ability to interact with specific proteins or enzymes, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate can be compared with other similar compounds, such as:

Lithium benzoate: Lacks the 1-hydroxyethyl group, resulting in different chemical and biological properties.

Sodium 2-(1-hydroxyethyl)benzoate: Similar structure but with sodium instead of lithium, leading to different reactivity and applications.

Potassium 2-(1-hydroxyethyl)benzoate: Another similar compound with potassium, which may have different solubility and stability characteristics.

The uniqueness of this compound lies in the combination of the lithium ion and the 2-(1-hydroxyethyl)benzoate moiety, which imparts specific chemical and biological properties that are not observed in the other similar compounds.

Activité Biologique

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate is a compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a lithium ion complexed with a 2-(1-hydroxyethyl)benzoate moiety. The presence of the hydroxyl group in the benzoate enhances its solubility and interaction with biological systems.

Lithium ions are known to influence various biological processes, including:

- Neurotransmitter Release : Lithium modulates the release of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.

- Signal Transduction Pathways : It affects multiple signaling pathways, including those involving inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which are implicated in mood stabilization and neuroprotection.

- Gene Expression : Lithium influences gene expression related to neuroprotection and neurogenesis, potentially offering therapeutic benefits in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of lithium compounds. For instance, lithium benzoate has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells. In animal models of Alzheimer's disease, chronic administration of lithium benzoate resulted in improved cognitive function and reduced amyloid plaque deposition .

Pharmacological Studies

A range of pharmacological studies has investigated the effects of this compound. These studies typically focus on:

- Cell Viability : Assessing the compound's ability to protect neurons from toxic insults.

- Reactive Oxygen Species (ROS) Clearance : Evaluating its effectiveness in reducing oxidative stress within cells.

- Cognitive Protection : Utilizing behavioral tests in animal models to measure improvements in memory and learning capabilities .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Lithium Benzoate | Lacks the hydroxyethyl group | Neuroprotective effects, mood stabilization |

| Sodium 2-(1-hydroxyethyl)benzoate | Sodium instead of lithium | Different solubility and reactivity |

| Potassium 2-(1-hydroxyethyl)benzoate | Potassium instead of lithium | Varies in stability and biological activity |

The unique combination of lithium ions with the 2-(1-hydroxyethyl)benzoate moiety provides distinct chemical properties that enhance its biological activity compared to sodium or potassium analogs.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Alzheimer’s Disease : A study demonstrated that lithium benzoate significantly improved cognitive functions in APP/PS1 mice models, suggesting its potential as a treatment for neurodegenerative diseases .

- Mood Disorders : Clinical observations have noted that patients receiving lithium treatment report improved mood stability, likely due to its impact on neurotransmitter systems.

Propriétés

IUPAC Name |

lithium;2-(1-hydroxyethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.Li/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWNMTMUSSZVAY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=CC=CC=C1C(=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.